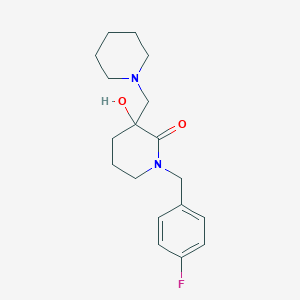![molecular formula C23H17ClN2O4 B6129101 N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6129101.png)
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mécanisme D'action
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide works by selectively inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK by N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide leads to the suppression of these pathways, resulting in apoptosis of B-cell malignancies.
Biochemical and Physiological Effects
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, it has been shown to inhibit BCR signaling and induce apoptosis in CLL and NHL cells. N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its potent anti-tumor activity in preclinical models of B-cell malignancies. However, one limitation of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the development of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. One possibility is the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another possibility is the development of more soluble analogs of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, which could improve its pharmacokinetic properties. Finally, the evaluation of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide in clinical trials for the treatment of B-cell malignancies is a promising future direction.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-naphthol to form the corresponding azo compound. This is followed by acetylation of the amino group and reduction of the nitro group to form the amine. The final step involves the reaction of the amine with 2-furancarboxylic acid chloride to form the furamide.
Applications De Recherche Scientifique
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In a study published in Cancer Research, N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide was shown to inhibit BCR signaling and induce apoptosis in CLL cells, leading to tumor regression in a mouse model of CLL. Similar results were observed in a study of NHL cells, where N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide was shown to inhibit BCR signaling and induce cell death.
Propriétés
IUPAC Name |
N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c24-19-13-17(8-10-20(19)26-23(28)21-6-3-11-29-21)25-22(27)14-30-18-9-7-15-4-1-2-5-16(15)12-18/h1-13H,14H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZVEFLCIZBNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6129019.png)
![6-tert-butyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6129030.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6129044.png)

![methyl 5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)
![5-methoxy-1,2-dimethyl-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-3-carboxamide](/img/structure/B6129102.png)
![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-(cyclopropylacetyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129116.png)
![2-phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6129117.png)
![2-[1-cyclopentyl-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6129125.png)